molecular formula C23H30O7 B031889 (11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic CAS No. 133991-63-6

(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic

Cat. No. B031889
M. Wt: 418.5 g/mol
InChI Key: CCMMQGHLQQKWOY-NGVSTBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic” is a chemical compound with the molecular formula C23H27D3O7 and a molecular weight of 421.5 . It is available for purchase for research purposes .

Scientific Research Applications

Synthesis Techniques

One significant area of research involves the synthesis of steroid derivatives through palladium-catalyzed carbonylation reactions. Acs et al. (2009) have synthesized 17-alkoxycarbonyl- and 17-carboxamido-3beta-hydroxy-13alpha-androsta-5,16-diene derivatives in high yields, showcasing the utility of this compound in creating a variety of steroidal structures with potential pharmacological applications Ács et al., 2009.

Structural Elucidation and Photodegradation Studies

Shirasaki et al. (2004) have studied the photodegradation of loteprednol etabonate, a steroid anti-inflammatory drug, identifying major photodegradation products that include derivatives of the parent compound. This research aids in understanding the stability and degradation pathways of steroidal drugs under various conditions Shirasaki et al., 2004.

Analytical Method Development

Yasueda et al. (2004) validated an HPLC method to evaluate the purity of loteprednol etabonate, demonstrating the analytical capabilities for assessing the quality and safety of pharmaceutical products. This work underscores the importance of analytical chemistry in the development and quality control of steroidal drugs Yasueda et al., 2004.

Microbial Transformation Studies

The microbial transformation of steroids provides insights into bioconversion processes that could be harnessed for the synthesis of novel compounds. Research on the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana showcases the potential for producing hydroxylated metabolites, opening avenues for the synthesis of novel steroids with enhanced biological activities Xiong et al., 2006.

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-4-29-20(28)30-23(19(26)27)10-8-16-15-6-5-13-11-14(24)7-9-21(13,2)18(15)17(25)12-22(16,23)3/h7,9,11,15-18,25H,4-6,8,10,12H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMMQGHLQQKWOY-NGVSTBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic

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